molecular formula C12H15ClN2S B1482489 4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090941-07-2

4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1482489
CAS RN: 2090941-07-2
M. Wt: 254.78 g/mol
InChI Key: AUJJAVHHIJTMFE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole (CMITP) is an organic compound that has been gaining increasing attention in recent years due to its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Characterization

Research on pyrazole derivatives includes the synthesis and structural characterization of compounds for potential application in material science and pharmaceuticals. For example, the synthesis of isostructural compounds with pyrazole and thiazole moieties has been achieved, indicating the versatility of pyrazole derivatives in forming structurally diverse libraries. These compounds have been characterized using techniques like single crystal diffraction, suggesting their potential in crystallography and material science (Kariuki et al., 2021).

Antimicrobial and Anticancer Activities

Several pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, chitosan Schiff bases based on heterocyclic moieties, including pyrazole, have shown antimicrobial activity against various pathogens. These findings highlight the potential of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020). Additionally, some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been identified as potent anti-tumor agents, further underscoring the utility of pyrazole derivatives in medicinal chemistry and drug development (Gomha et al., 2016).

Catalytic Applications and Nanoparticle Synthesis

Pyrazole derivatives have also been explored for their catalytic applications and in the synthesis of nanoparticles. Palladium(II) complexes of pyrazolated thio/selenoethers have been synthesized, showcasing their efficiency as precursors for Pd4Se and PdSe nanoparticles. These findings suggest potential applications in catalysis and material synthesis, further expanding the utility of pyrazole derivatives in scientific research (Sharma et al., 2013).

properties

IUPAC Name

4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJJAVHHIJTMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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